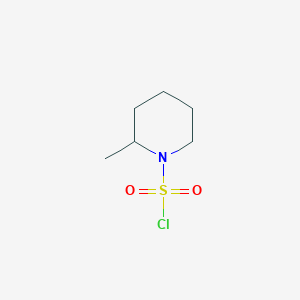

2-Methylpiperidine-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Reagents in Modern Chemical Transformations

Sulfonyl chlorides are a class of highly valuable organosulfur compounds that serve as pivotal reagents in a multitude of chemical transformations. Their importance stems from the high reactivity of the sulfonyl chloride group, which is an excellent electrophile. This reactivity is due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, making the sulfur atom highly susceptible to nucleophilic attack and the chloride ion an excellent leaving group.

The most prominent reaction of sulfonyl chlorides is their coupling with primary and secondary amines to form sulfonamides, a key functional group in a vast number of pharmaceuticals. nih.gov This reaction is known for being robust and high-yielding. rsc.org Beyond amines, sulfonyl chlorides also react with other nucleophiles. For instance, their reaction with alcohols yields sulfonic esters, while reaction with thiols can produce sulfones. cdnsciencepub.com This versatility makes sulfonyl chlorides indispensable tools for introducing the sulfonyl moiety into organic molecules, which can then be further functionalized or used as a stable, protecting group. nih.gov

The synthesis of sulfonyl chlorides themselves has evolved, with modern methods focusing on safety and efficiency to handle the often hazardous reagents traditionally used. nih.gov Their broad utility ensures their continued and widespread application in both academic research and industrial-scale chemical synthesis.

Table 1: Common Reactions of Sulfonyl Chlorides

| Nucleophile | Product | Functional Group Formed |

| Primary/Secondary Amine | Sulfonamide | R-SO₂-NR'R'' |

| Alcohol | Sulfonic Ester | R-SO₂-OR' |

| Water | Sulfonic Acid | R-SO₂-OH |

| Thiol | Thiosulfonate | R-SO₂-SR' |

Overview of Piperidine (B6355638) Scaffolds in Advanced Synthetic Strategies

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry. Its prevalence is highlighted by the fact that over 70 drugs approved by the U.S. Food and Drug Administration (FDA) incorporate this scaffold. enamine.netpharmaceutical-business-review.com The popularity of the piperidine moiety can be attributed to several factors. As a saturated heterocycle, it provides a three-dimensional framework that can improve the solubility, lipophilicity, and metabolic stability of a drug molecule when compared to its flat, aromatic counterparts. enamine.net

Furthermore, the nitrogen atom in the piperidine ring is basic, allowing for the formation of salts which can enhance the aqueous solubility and bioavailability of a compound. This nitrogen also provides a convenient handle for further chemical modification, allowing chemists to fine-tune the pharmacological properties of a molecule. The introduction of chiral piperidine scaffolds is a particularly powerful strategy in drug design, as it can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity. researchgate.net Consequently, the development of novel and efficient synthetic methods for creating substituted and functionalized piperidine derivatives remains an area of intense research in organic chemistry. enamine.net

Table 2: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Area |

| Methylphenidate | ADHD |

| Risperidone | Antipsychotic |

| Donepezil | Alzheimer's Disease |

| Paroxetine | Antidepressant |

| Fexofenadine | Antihistamine |

| Raloxifene | Osteoporosis |

Research Trajectories for 2-Methylpiperidine-1-sulfonyl Chloride: A Versatile Building Block

This compound serves as a versatile building block by providing a direct route to a wide array of N-sulfonylated 2-methylpiperidine (B94953) derivatives. Its utility lies in its predictable reactivity, where the sulfonyl chloride functional group can readily react with a diverse range of nucleophiles, particularly primary and secondary amines, to generate a library of novel sulfonamides.

The research trajectory for this compound is focused on its application in combinatorial chemistry and fragment-based drug discovery. By reacting this compound with various amines, researchers can systematically explore the chemical space around the 2-methylpiperidine scaffold. The methyl group at the 2-position introduces a specific stereochemical and conformational constraint that can be crucial for binding to biological targets. This allows for the investigation of structure-activity relationships (SAR) where the effect of the sulfonamide substituent can be studied while keeping the core piperidine structure constant. The resulting compounds are often evaluated for their potential as enzyme inhibitors or receptor modulators in various disease areas.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 926188-59-2 chemscene.com |

| Molecular Formula | C₆H₁₂ClNO₂S chemscene.com |

| Molecular Weight | 197.68 g/mol chemscene.comscbt.com |

| Topological Polar Surface Area | 37.38 Ų chemscene.com |

| Rotatable Bond Count | 1 chemscene.com |

Stereochemical Considerations in this compound Chemistry

The presence of a methyl group at the C2 position of the piperidine ring introduces a chiral center, meaning 2-methylpiperidine exists as a pair of enantiomers: (R)-2-methylpiperidine and (S)-2-methylpiperidine. nist.govnist.gov Consequently, this compound is also a chiral molecule. Unless a specific enantiomer is synthesized or resolved, the commercially available reagent is typically a racemic mixture of the (R) and (S) enantiomers.

This inherent chirality has significant implications for its use in synthesis. When a racemic mixture of this compound reacts with an achiral nucleophile, the product will be a racemic mixture of the corresponding sulfonamides. However, if it is reacted with a chiral, enantiomerically pure nucleophile, the result will be a mixture of two diastereomers. These diastereomers will have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention) and can often be separated.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpiperidine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c1-6-4-2-3-5-8(6)11(7,9)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRRIROUSRSMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926188-59-2 | |

| Record name | 2-methylpiperidine-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylpiperidine 1 Sulfonyl Chloride and Its Precursors

Preparative Routes to 2-Methylpiperidine (B94953)

The synthesis of 2-methylpiperidine can be approached through several methodologies, each offering distinct advantages in terms of stereocontrol and scalability. These methods range from asymmetric syntheses to achieve enantiopure products, to classical resolution techniques and direct catalytic hydrogenation.

Asymmetric Synthesis of Enantiopure 2-Methylpiperidine

The asymmetric synthesis of 2-methylpiperidine often involves the stereoselective reduction of a prochiral precursor, such as a substituted pyridine (B92270) or a pyridinium (B92312) salt. One notable method is the asymmetric hydrogenation of N-benzyl-2-methylpyridinium salts. This approach utilizes a chiral catalyst to induce enantioselectivity in the reduction of the aromatic ring.

A study has demonstrated the use of an iridium catalyst, specifically [Ir(COD)Cl]₂, in conjunction with a chiral ligand such as MeO-BoQPhos, for the asymmetric hydrogenation of various 2-alkyl-N-benzylpyridinium salts. nih.gov For the synthesis of N-benzyl-2-methylpiperidine, this method has been shown to yield the product with a significant, albeit not complete, enantiomeric excess. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure. The N-benzyl protecting group can subsequently be removed to yield the free enantiopure 2-methylpiperidine. nih.gov

| Substrate (2-Alkyl Group) | Enantiomeric Ratio (er) | Isolated Yield (%) |

|---|---|---|

| Methyl | 82:18 | Not specified |

| Propyl | 88:12 | Not specified |

| Isopropyl | 91:9 | Not specified |

| Cyclopropyl | 92:8 | Not specified |

Diastereomeric Resolution Techniques for Racemic 2-Methylpiperidine

A classical and widely used method for obtaining enantiopure amines from a racemic mixture is through diastereomeric salt formation. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.org

For piperidine (B6355638) derivatives, tartaric acid and its derivatives are common resolving agents. google.comresearchgate.net For instance, in a process for resolving racemic ethyl nipecotate, a piperidine derivative, di-benzoyl-L-tartaric acid was used as the resolving agent. google.com The reaction of the racemic mixture with this chiral acid in a suitable solvent leads to the formation of two diastereomeric salts. Due to their differential solubility, one diastereomer precipitates from the solution while the other remains dissolved. After separation of the precipitated salt, the chiral amine can be liberated by treatment with a base. This method has been shown to achieve high enantiomeric purity, with enantiomeric excesses of ≥98% being reported for the resolved amine. google.comgoogle.com

| Racemic Substrate | Resolving Agent | Achieved Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| Ethyl Nipecotate | Di-benzoyl-L-tartaric acid | ≥98% | google.comgoogle.com |

Catalytic Hydrogenation Approaches for Piperidine Ring Formation

The catalytic hydrogenation of pyridine derivatives is a direct and efficient method for the synthesis of the piperidine ring system. This approach is particularly useful for producing racemic 2-methylpiperidine on a large scale. The reaction involves the reduction of 2-methylpyridine (B31789) (also known as 2-picoline) using hydrogen gas in the presence of a metal catalyst.

A variety of catalysts can be employed for this transformation, with platinum- and rhodium-based catalysts being particularly effective. For example, the hydrogenation of 2-methylpyridine using platinum(IV) oxide (PtO₂, Adams' catalyst) in glacial acetic acid under a hydrogen pressure of 70 bar has been reported to afford 2-methylpiperidine in a reaction time of 4-6 hours. asianpubs.org The acidic solvent is thought to enhance the activity of the catalyst and facilitate the reduction of the aromatic pyridine ring. asianpubs.org This method provides the racemic product, which can then be subjected to diastereomeric resolution if the enantiopure form is required.

| Substrate | Pressure (bar) | Time (h) | Solvent | Product |

|---|---|---|---|---|

| 2-Methylpyridine | 70 | 4-6 | Glacial Acetic Acid | 2-Methylpiperidine |

| 3-Methylpyridine | 70 | 4-6 | Glacial Acetic Acid | 3-Methylpiperidine |

Formation of the Sulfonyl Chloride Moiety

Once 2-methylpiperidine is obtained, the next step in the synthesis of the target compound is the introduction of the sulfonyl chloride group at the nitrogen atom. This transformation is typically achieved through sulfonylation of the secondary amine.

Oxidative Chlorosulfonation Methods

Oxidative chlorosulfonation represents a common strategy for the synthesis of sulfonyl chlorides from various sulfur-containing starting materials. These methods typically involve the oxidation of a thiol or a related compound in the presence of a chlorine source. While not a direct reaction on 2-methylpiperidine itself, these methods are fundamental to the formation of sulfonyl chlorides and could be applied to a precursor derived from 2-methylpiperidine, such as an S-(2-methylpiperidin-1-yl) isothiourea salt.

Several reagents have been developed for this purpose, offering mild and efficient conditions. These include:

Bleach (Sodium Hypochlorite): A clean and economical method utilizes bleach for the oxidative chlorosulfonation of S-alkyl isothiourea salts to produce alkanesulfonyl chlorides in high yields. organic-chemistry.org

Sodium Chlorite (NaClO₂): This reagent also mediates the oxidative chlorosulfonation of S-alkyl isothiourea salts, as well as other substrates like thiols and disulfides, providing a safe and environmentally friendly route to sulfonyl chlorides. organic-chemistry.org

N-Chlorosuccinimide (NCS): NCS can be used for the chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from alkyl halides and thiourea (B124793). organic-chemistry.org

These methods provide access to a wide range of sulfonyl chlorides, which can then react with amines to form sulfonamides.

Sandmeyer-Type Sulfonyl Chloride Synthesis

The Sandmeyer reaction is a well-established method for the conversion of primary aromatic amines into a variety of functional groups, including sulfonyl chlorides, via a diazonium salt intermediate. nih.gov In the context of sulfonyl chloride synthesis, the aromatic amine is first diazotized with nitrous acid, and the resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst. nih.govresearchgate.net

Recent advancements in this area have introduced the use of stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO). organic-chemistry.orgacs.org This allows for a safer and more convenient procedure. The reaction of an aromatic amine with DABSO, an acid (such as HCl), and a copper catalyst can directly yield the corresponding aryl sulfonyl chloride. organic-chemistry.orgacs.org

It is important to note that the Sandmeyer reaction is specifically applicable to primary aromatic amines due to the requirement for the formation of a stable diazonium salt. As 2-methylpiperidine is a secondary aliphatic amine, it cannot undergo a Sandmeyer-type reaction to form 2-methylpiperidine-1-sulfonyl chloride. The discussion of this method is included to provide a comprehensive overview of major sulfonyl chloride synthetic routes, while also clarifying its inapplicability to the target compound.

Green Chemistry Approaches to Sulfonyl Chloride Generation

Traditional methods for synthesizing sulfonyl chlorides often rely on hazardous reagents like chlorosulfonic acid or thionyl chloride, which can produce significant toxic waste. rsc.org In response, several green chemistry methodologies have been developed to offer safer and more environmentally benign alternatives. These approaches focus on reducing hazardous substances, minimizing waste, and improving operational simplicity. organic-chemistry.org

One prominent green method involves the oxidative chlorination of thiols or their precursors. For instance, a metal-free synthesis has been developed that uses oxygen as the terminal oxidant in the presence of ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl. rsc.org This system allows for the isolation of sulfonyl chlorides with a significant reduction in the use of organic solvents. rsc.org Another approach utilizes oxone and a chloride source like KCl in water, providing a simple and rapid method for the oxyhalogenation of thiols and disulfides into sulfonyl chlorides. rsc.org

A particularly innovative and sustainable method employs N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net These salts are readily prepared from inexpensive thiourea and various alkyl halides. A key advantage of this process is that the water-soluble byproduct, succinimide, can be recovered and recycled back into the starting reagent, NCS, using sodium hypochlorite (B82951) (bleach), making the process more sustainable for large-scale applications. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Green Synthesis Methods for Sulfonyl Chlorides

| Method | Key Reagents | Substrates | Solvent | Key Advantages |

|---|---|---|---|---|

| Aerobic Oxidation rsc.org | O₂, Ammonium Nitrate, aq. HCl | Thiols | Minimal Solvent | Uses oxygen as the ultimate oxidant; metal-free. |

| Oxone-Halide rsc.org | Oxone, KCl or KBr | Thiols, Disulfides | Water | Rapid reaction times; uses water as a green solvent. |

| NCS Chlorosulfonation organic-chemistry.orgresearchgate.net | N-Chlorosuccinimide (NCS) | S-Alkylisothiourea salts | Acetonitrile (B52724)/Water | Mild conditions; byproduct can be recycled. |

Direct Synthesis of this compound

The direct synthesis of N-sulfonyl chlorides, such as this compound, is most commonly achieved by reacting the corresponding secondary amine with a suitable sulfonylating agent. This reaction forms the crucial N-S bond of the sulfonamide structure.

The reaction of a secondary amine like 2-methylpiperidine with a chlorosulfonic acid derivative, typically sulfuryl chloride (SO₂Cl₂), is a standard method for preparing N-sulfonyl chlorides. The reaction involves the nucleophilic attack of the nitrogen atom of 2-methylpiperidine on the sulfur atom of sulfuryl chloride.

This process generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation of the starting amine, which would render it unreactive. Therefore, the reaction is almost always carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger. The choice of base and solvent is critical to ensure high conversion and minimize side reactions. A non-protic solvent like dichloromethane (B109758) or diethyl ether is typically used.

General Reaction Scheme: 2-Methylpiperidine + SO₂Cl₂ + Base → this compound + [Base-H]⁺Cl⁻

While chlorosulfonic acid itself can be used, it is extremely reactive and can lead to undesired side products; sulfuryl chloride is often preferred for better control and selectivity in the N-sulfonylation of amines. researchgate.net

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while ensuring process safety and efficiency. Key parameters that require careful tuning include the choice of reagents, solvent, temperature, and reaction time. mdpi.com

A Design of Experiments (DOE) approach can be systematically employed to identify the optimal conditions. mdpi.com Critical factors include:

Sulfonylating Agent: While sulfuryl chloride is common, other reagents could be considered. The stoichiometry is also critical; a slight excess of the sulfonylating agent may be needed to drive the reaction to completion, but a large excess can lead to impurities.

Base: The type of base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) and its amount can influence the reaction rate and the ease of product purification. nih.gov

Solvent: The polarity and aprotic nature of the solvent (e.g., dichloromethane, THF, acetonitrile) can affect the solubility of reagents and the reaction pathway. researchgate.net

Temperature: N-sulfonylation reactions are often exothermic. Running the reaction at low temperatures (e.g., 0 °C) allows for better control of the reaction rate and minimizes the formation of degradation products. nih.gov

Addition Rate: Slow, controlled addition of the sulfonylating agent to the mixture of the amine and base is essential to manage the reaction exotherm and prevent localized overheating.

Table 2: Key Parameters for Optimization of this compound Synthesis

| Parameter | Variable Options | Potential Impact on Yield and Purity |

|---|---|---|

| Sulfonylating Agent | Sulfuryl Chloride (SO₂Cl₂), Chlorosulfonic Acid | Affects selectivity and reactivity; excess can cause side reactions. |

| Base | Triethylamine, Pyridine, K₂CO₃ | Neutralizes HCl byproduct; influences reaction rate and workup. |

| Solvent | Dichloromethane, THF, Diethyl Ether | Affects reagent solubility and reaction kinetics. |

| Temperature | -10 °C to Room Temperature | Controls reaction rate and minimizes byproduct formation. |

| Stoichiometry | 1.0 to 1.5 equivalents of SO₂Cl₂ | A slight excess can improve conversion, but too much complicates purification. |

Large-Scale Synthesis Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory benchtop to a larger scale for extensive research use introduces several challenges that must be addressed to ensure safety, scalability, and consistency. researchgate.net

A primary concern is the management of heat generated during the reaction. The sulfonylation of amines is typically highly exothermic, and on a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. rsc.org This can lead to a thermal runaway if not properly controlled. Implementing an efficient cooling system and ensuring a slow, controlled addition of the sulfonylating agent are critical safety measures. mdpi.com

The handling of hazardous and corrosive materials like sulfuryl chloride and the HCl byproduct on a large scale requires specialized equipment and strict safety protocols. researchgate.net The off-gassing of HCl must be managed through appropriate scrubbing systems.

For multi-kilogram production, process automation and continuous flow chemistry offer significant advantages over traditional batch processing. mdpi.com A continuous stirred-tank reactor (CSTR) system can provide better control over reaction temperature, residence time, and reagent mixing, leading to improved consistency and safety. mdpi.comrsc.org This approach minimizes the volume of hazardous reaction mixture present at any given time, inherently improving the safety profile of the process. rsc.org

Finally, purification on a large scale must be considered. While laboratory-scale purification might rely on column chromatography, this is often impractical for larger quantities. Developing a robust workup and crystallization or distillation procedure is essential for isolating the product with high purity in a scalable manner. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Methylpiperidine 1 Sulfonyl Chloride

Transformations Involving the Piperidine (B6355638) Ring System

Beyond the reactions at the sulfonyl center, the N-sulfonyl group significantly influences the reactivity of the piperidine ring itself. As a potent electron-withdrawing group, the 2-methylpiperidine-1-sulfonyl moiety modifies the electron density of the ring and enhances the acidity of the protons on the carbons alpha to the nitrogen atom (C2 and C6).

The N-sulfonyl group increases the acidity of the proton at the C2 position. This allows for deprotonation by a strong, non-nucleophilic base, such as an organolithium reagent (e.g., n-butyllithium or s-butyllithium), to form a stabilized α-amino carbanion. This lithiated intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to install a new substituent at the C2 position. nih.govnih.gov

Given the pre-existing methyl group at C2, this functionalization process is inherently stereoselective. The incoming electrophile will preferentially approach from the face opposite to the existing methyl group to minimize steric interactions. This results in the formation of a trans-1,2-disubstituted piperidine derivative as the major diastereomer. The stereochemical outcome is dictated by thermodynamic and kinetic control, where the transition state leading to the trans product is lower in energy. Such stereoselective functionalizations are a powerful tool in the synthesis of complex substituted piperidine cores, which are common motifs in pharmaceuticals. nih.govresearchgate.net

The direct functionalization of C-H bonds at positions other than the activated α-carbon is a significant challenge in modern organic synthesis. For N-sulfonyl piperidines, transition-metal-catalyzed C-H functionalization has emerged as a viable strategy. nih.govnih.gov Rhodium-catalyzed C-H insertion reactions, for instance, have been used for the site-selective functionalization of N-sulfonyl piperidines. nih.gov

The N-sulfonyl group can act as a directing group, guiding a metal catalyst to specific C-H bonds within the piperidine ring. Depending on the catalyst and the specific sulfonyl group, functionalization can be directed to the C2, C3, or C4 positions. nih.gov For example, studies on N-brosyl-piperidine have shown that rhodium catalysts can facilitate the insertion of a carbene into the C2 C-H bond with high diastereoselectivity. nih.govnih.gov While specific studies on 2-methylpiperidine-1-sulfonyl chloride are lacking, it is plausible that similar methodologies could be applied to achieve regioselective and stereoselective functionalization at the C3, C4, C5, or C6 positions, providing access to a diverse array of complex piperidine derivatives. mdpi.com

Reaction Pathways and Proposed Mechanisms

The primary reaction pathway for this compound, like other sulfonyl chlorides, involves the transfer of the sulfonyl group (2-methylpiperidine-1-sulfonyl) to a nucleophile. This process is central to the formation of sulfonamides, sulfonates, and other related derivatives. The mechanism of these reactions is heavily influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Detailed Mechanistic Studies of Sulfonylation

The sulfonylation reaction of sulfonyl chlorides with nucleophiles, such as amines or alcohols, is generally accepted to proceed through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. This pathway is often referred to as a concerted sulfonyl transfer.

The key steps of the proposed SN2 mechanism are:

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic sulfur atom of the sulfonyl chloride.

Transition State: This attack leads to the formation of a trigonal bipyramidal transition state. In this state, the incoming nucleophile and the leaving chloride group occupy the apical positions, while the two oxygen atoms and the piperidine nitrogen remain in the equatorial plane.

Leaving Group Departure: The chloride ion (Cl⁻) is expelled, and a new bond between the sulfur and the nucleophile is formed, resulting in the sulfonated product.

This concerted SN2 mechanism is supported

Lack of Specific Research Data Precludes In-Depth Article on this compound in Complex Molecular Synthesis

The requested article structure necessitates in-depth, scientifically accurate content for each subsection, including detailed research findings and data tables. The current body of scientific literature does not appear to contain the specific information required to adequately address the following topics in the context of this compound:

Applications of 2 Methylpiperidine 1 Sulfonyl Chloride in Complex Molecular Synthesis

Incorporation into Multi-Component Reaction Sequences:No research could be found that specifically documents the incorporation of 2-Methylpiperidine-1-sulfonyl chloride into multi-component reaction sequences.

Precursor for Advanced Sulfur-Containing Compounds

Beyond its use in forming simple sulfonamides, this compound is a starting material for the synthesis of more complex sulfur-based functional groups that are of growing interest in medicinal chemistry.

Sulfonimidates and their amide analogues, sulfonimidamides, are sulfur(VI) compounds that are isoelectronic with sulfones and sulfonamides, respectively. Their unique stereochemical and electronic properties have made them attractive targets in drug design. General synthetic routes to these compounds can be adapted to start from this compound.

A common pathway to sulfonimidamides involves a one-pot transformation from a sulfonamide, which is the direct product of reacting this compound with an amine. researchgate.net The sulfonamide is treated to form an intermediate sulfonimidoyl chloride, which then reacts with another amine to yield the final sulfonimidamide. nih.gov An alternative route proceeds through a sulfinamide intermediate. The sulfonyl chloride can be reduced in situ in the presence of an amine to form a sulfinamide. nih.gov This sulfinamide is then oxidized with an oxidant like N-chlorosuccinimide (NCS) in the presence of a second amine or sulfonamide to generate the desired sulfonimidamide. nih.gov

Sulfonimidates are typically synthesized from sulfonimidoyl halides (chlorides or fluorides) by reaction with alcohols or phenols. rsc.org Therefore, this compound can be converted into a corresponding sulfonimidoyl halide intermediate, which is then esterified to produce the target sulfonimidate.

Table 2: Plausible Synthetic Pathways to Sulfonimidamides from this compound

| Step | Starting Material | Reagents | Intermediate Product | Final Product | Reference |

| 1a | This compound | R¹-NH₂ | 2-Methylpiperidine-1-sulfonamide | nih.gov | |

| 2a | 2-Methylpiperidine-1-sulfonamide | Deoxychlorination, then R²-NH₂ | Sulfonimidoyl chloride | Sulfonimidamide | researchgate.net |

| 1b | This compound | R¹-NH₂, PPh₃ (reducing agent) | 2-Methylpiperidine-1-sulfinamide | nih.gov | |

| 2b | 2-Methylpiperidine-1-sulfinamide | NCS, R²-NH₂ | Sulfonimidoyl chloride | Sulfonimidamide | nih.gov |

Sulfonyl fluorides have emerged as highly valuable functional groups in chemical biology and drug discovery. They exhibit a unique balance of stability and reactivity, making them excellent probes for covalent interactions with biological targets. The conversion of sulfonyl chlorides to sulfonyl fluorides is a direct and efficient process known as a halogen exchange (halex) reaction. nih.gov

This compound can be readily converted to 2-Methylpiperidine-1-sulfonyl fluoride (B91410). This transformation is most commonly achieved by treating the sulfonyl chloride with a fluoride source. mdpi.comorganic-chemistry.org Aqueous potassium bifluoride (KHF₂) is a particularly effective, inexpensive, and stable reagent for this purpose. nih.govnih.gov The reaction is often performed in a biphasic system or in solvents like acetonitrile (B52724) at room temperature, leading to high yields of the corresponding sulfonyl fluoride. mdpi.com This conversion provides access to a new class of compounds where the 2-methylpiperidine (B94953) scaffold is attached to the versatile sulfonyl fluoride reactive group.

Table 3: Common Reagents for the Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides

| Fluoride Source | Typical Solvent(s) | Temperature | Key Advantages | Reference(s) |

| Potassium Bifluoride (KHF₂) | Acetonitrile, THF, Water | Room Temp. | High yield, inexpensive, stable reagent | nih.govmdpi.com |

| Potassium Fluoride (KF) | Acetonitrile | Room Temp. - Reflux | Readily available | nih.gov |

| Cyanuric Chloride / KHF₂ | Acetonitrile | 60 °C | One-pot from sulfonic acids/sulfonates | mdpi.com |

Advanced Spectroscopic and Characterization Methodologies for Structural Elucidation in 2 Methylpiperidine 1 Sulfonyl Chloride Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and stereochemistry of the atoms within 2-Methylpiperidine-1-sulfonyl chloride.

Proton NMR (¹H NMR) spectroscopy provides data on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their relative quantities (integration). For this compound, which possesses a chiral center at the C2 position, the protons on the piperidine (B6355638) ring are chemically distinct. The protons on the same carbon atom (geminal protons) become diastereotopic, meaning they are in different chemical environments and will resonate at different frequencies, often coupling to each other.

The electron-withdrawing sulfonyl chloride group attached to the nitrogen atom significantly deshields the adjacent protons (H2 and H6), causing their signals to appear at a lower field (higher ppm) compared to those in the parent 2-methylpiperidine (B94953) molecule. chemicalbook.comchemicalbook.comnih.gov The signal for the proton at C2 would likely appear as a complex multiplet due to coupling with the methyl protons and the C3 protons. The methyl group itself would appear as a doublet, being coupled to the single proton on C2.

In a racemic mixture, ¹H NMR can be used to determine stereoisomeric ratios, typically by using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers. However, without such agents, the ¹H NMR spectra of the two enantiomers are identical.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are estimated values based on structural analysis and data from analogous compounds. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ | ~1.2 - 1.4 | Doublet (d) | 3H |

| H2 | ~3.8 - 4.0 | Multiplet (m) | 1H |

| H3 (axial & eq.) | ~1.6 - 1.9 | Multiplet (m) | 2H |

| H4 (axial & eq.) | ~1.5 - 1.8 | Multiplet (m) | 2H |

| H5 (axial & eq.) | ~1.6 - 1.9 | Multiplet (m) | 2H |

| H6 (axial & eq.) | ~3.4 - 3.6 | Multiplet (m) | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shift of each signal is indicative of the carbon's electronic environment. Similar to ¹H NMR, the N-sulfonyl group causes a significant downfield shift for the adjacent C2 and C6 carbons. The presence of six distinct signals in the spectrum would confirm the six carbon atoms of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are estimated values based on structural analysis and data from analogous compounds. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~18 - 22 |

| C2 | ~55 - 60 |

| C3 | ~25 - 30 |

| C4 | ~22 - 26 |

| C5 | ~24 - 28 |

| C6 | ~48 - 53 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the methyl protons to H2, H2 to the H3 protons, H3 to H4, and so on around the piperidine ring. This allows for the tracing of the entire proton network within the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the doublet at ~1.2-1.4 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~18-22 ppm in the ¹³C spectrum, confirming the assignment of the methyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of an ion. For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine and sulfur, with their characteristic isotopic patterns, would also be observable.

Table 3: Elemental Composition and Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (Da) |

| C₆H₁₂ClNO₂S | ³⁵Cl, ³²S | 197.0277 |

| C₆H₁₂ClNO₂S | ³⁷Cl, ³²S | 199.0248 |

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor or parent ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment (product) ions are analyzed. This provides detailed structural information by revealing how the molecule breaks apart.

For the protonated molecule [M+H]⁺ of this compound, several fragmentation pathways can be predicted. Common fragmentation pathways for sulfonamides include the cleavage of the nitrogen-sulfur bond and the loss of the sulfonyl chloride group or parts of it (e.g., SO₂, Cl). nih.govnih.gov The piperidine ring itself can also fragment.

A plausible primary fragmentation would be the loss of a chlorine radical (Cl•) or hydrochloric acid (HCl). Another key fragmentation would involve the cleavage of the N-S bond, potentially leading to a 2-methylpiperidine cation. Subsequent fragmentation of the piperidine ring could occur via loss of the methyl group or through ring-opening mechanisms. Analyzing these specific losses allows chemists to piece together the molecular structure.

Table 4: Predicted Key Fragment Ions in MS/MS of this compound (Note: These are hypothetical fragmentation pathways. The relative abundance of fragments depends on the specific instrument conditions.)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Formula |

| 198.0 [M+H]⁺ | HCl | 162.0 | [C₆H₁₂NO₂S]⁺ |

| 198.0 [M+H]⁺ | SO₂ | 134.0 | [C₆H₁₂ClN]⁺ |

| 198.0 [M+H]⁺ | SO₂Cl• | 98.1 | [C₆H₁₂N]⁺ (2-methylpiperidine cation) |

| 98.1 [C₆H₁₂N]⁺ | CH₃• | 83.1 | [C₅H₉N]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure and functional groups present in a compound. By measuring the interaction of infrared radiation or laser light with a molecule, it is possible to identify characteristic vibrational modes associated with specific bonds and chemical moieties. For the structural elucidation of this compound, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer complementary insights into its molecular architecture.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental tool for identifying the functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. The resulting spectrum is a unique fingerprint of the molecule, with absorption bands indicating the presence of specific functional groups.

In the case of this compound, the FT-IR spectrum is dominated by the characteristic absorptions of the sulfonyl chloride group (-SO₂Cl) and the saturated heterocyclic piperidine ring. The sulfonyl chloride group gives rise to two very strong and distinct asymmetric and symmetric stretching vibrations. acdlabs.com Research on various sulfonyl chlorides shows these bands typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com

The piperidine ring contributes to the spectrum primarily through C-H and C-N stretching and bending vibrations. The C-H stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups on the aliphatic ring are expected in the 2800-3000 cm⁻¹ region. acdlabs.com The C-N stretching vibration of the N-sulfonyl group is typically weaker and can be observed in the fingerprint region.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on data from analogous compounds. acdlabs.comripublication.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Sulfonyl Chloride (SO₂) | Asymmetric Stretching (ν_as) | 1370 - 1410 | Strong |

| Sulfonyl Chloride (SO₂) | Symmetric Stretching (ν_s_) | 1166 - 1204 | Strong |

| Aliphatic C-H (ring/methyl) | Stretching (ν) | 2800 - 3000 | Medium to Strong |

| Aliphatic C-H (CH₂) | Scissoring (δ) | ~1450 | Medium |

| C-N | Stretching (ν) | 1100 - 1300 | Medium to Weak |

| S-Cl | Stretching (ν) | 550 - 650 | Medium to Strong |

This table presents expected frequency ranges based on typical values for the specified functional groups.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as an excellent complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The resulting frequency shifts correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and provides a distinct molecular fingerprint.

For this compound, the S-Cl and S=O bonds of the sulfonyl chloride group are expected to produce strong Raman signals. Studies on other sulfonyl chlorides have consistently assigned a strong Raman band to the sulfur-chlorine (S-Cl) stretching mode, often observed in the low-frequency region around 375 cm⁻¹. cdnsciencepub.com The symmetric stretch of the S=O group is also typically Raman active. The carbon skeleton of the piperidine ring, with its C-C and C-N bonds, will also generate a series of characteristic bands in the fingerprint region, providing detailed structural information. researchgate.net

The combination of FT-IR and Raman data allows for a more complete vibrational assignment and a highly confident structural confirmation of this compound.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Sulfonyl Chloride (SO₂) | Symmetric Stretching (ν_s) | 1160 - 1200 | Strong |

| S-Cl | Stretching (ν) | ~375 | Strong |

| C-C (ring) | Stretching (ν) | 800 - 1200 | Medium |

| C-H (aliphatic) | Stretching (ν) | 2800 - 3000 | Strong |

| C-H (aliphatic) | Bending (δ) | 1300 - 1470 | Medium |

This table presents expected Raman shifts based on data from analogous sulfonyl chlorides and piperidine structures. cdnsciencepub.comresearchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. It provides unambiguous information on bond lengths, bond angles, torsional angles, and the absolute stereochemistry of chiral centers.

Single Crystal X-ray Diffraction for Solid-State Structure Analysis

For this compound, which is a chiral molecule due to the stereocenter at the C2 position of the piperidine ring, single-crystal X-ray diffraction is invaluable. By growing a suitable single crystal of one enantiomer, this technique can unequivocally determine its absolute configuration as either (R) or (S).

The analysis would reveal the precise conformation of the six-membered piperidine ring. Saturated heterocyclic rings like piperidine typically adopt a stable chair conformation to minimize steric strain. researchgate.net X-ray diffraction data would confirm this and determine the orientation of the substituents. For instance, it would show whether the methyl group at the C2 position and the sulfonyl chloride group on the nitrogen atom are in axial or equatorial positions. Research on similar N-substituted piperidine derivatives has utilized this method to confirm relative stereochemistry and analyze conformational details. researchgate.netrsc.org

A hypothetical crystallographic data table for a single crystal of (R)-2-Methylpiperidine-1-sulfonyl chloride is presented below to illustrate the type of information obtained.

| Parameter | Value |

| Chemical Formula | C₆H₁₂ClNO₂S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.53 |

| b (Å) | 10.21 |

| c (Å) | 11.45 |

| Volume (ų) | 995.6 |

| Z (molecules/unit cell) | 4 |

| Piperidine Ring Conformation | Chair |

| C2-Methyl Group Orientation | Equatorial |

| Flack Parameter | 0.02(3) |

This is a hypothetical data table created for illustrative purposes, based on typical values for similar organic molecules. A Flack parameter close to zero for a known chiral space group confirms the absolute configuration. rsc.org

Chromatographic Methods for Purity and Stereochemical Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For chiral molecules like this compound, specialized chromatographic methods are required to analyze its stereochemical integrity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. The technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and, thus, separation.

For the analysis of this compound, a CSP based on a polysaccharide derivative, such as cellulose (B213188) or amylose, would be a suitable choice. nih.govcanberra.edu.au These phases are known for their broad applicability in separating a wide range of chiral compounds, including piperidine derivatives. nih.gov The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP.

A typical analysis would involve dissolving the sample in a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, and injecting it into the HPLC system. The detector, usually a UV detector, would record two separate peaks for the (R) and (S) enantiomers if the separation is successful. The ratio of the areas of these two peaks allows for the precise determination of the enantiomeric purity.

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (t_R1) | 8.5 min ((R)-enantiomer) |

| Retention Time (t_R2) | 10.2 min ((S)-enantiomer) |

| Resolution (R_s) | >1.5 |

This table presents a hypothetical set of conditions and results for the chiral HPLC separation of this compound enantiomers, based on established methods for similar compounds. nih.govcanberra.edu.au

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, this compound itself possesses limited volatility and is prone to degradation at the elevated temperatures typically used in GC analysis. To overcome these limitations, derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form suitable for GC separation and detection.

The primary goals of derivatization in the context of this compound analysis are to:

Increase the volatility of the compound.

Enhance its thermal stability to prevent on-column degradation.

Improve chromatographic peak shape and resolution.

Introduce specific functional groups that enhance detector response.

Common derivatization strategies for compounds containing a sulfonyl chloride group or a secondary amine (after a potential reaction) involve targeting these functional moieties. For sulfonyl chlorides, a common approach is their conversion to more stable derivatives such as sulfonamides or sulfonyl fluorides. oup.com For the secondary amine functionality that would result from the hydrolysis or reaction of the sulfonyl chloride, a variety of derivatizing agents can be employed.

One effective strategy involves the conversion of the sulfonyl chloride to a more thermally stable sulfonamide derivative. core.ac.uknih.gov For instance, reaction with a secondary amine like N,N-diethylamine can yield the corresponding N,N-diethylsulfonamide. This transformation not only improves thermal stability but also introduces a fragmentable group that can be advantageous for mass spectrometric detection. core.ac.uknih.gov

Another approach involves the derivatization of the piperidine nitrogen. Although the nitrogen in this compound is part of a sulfonamide-like structure, derivatization at this site is less common for the intact molecule. However, if the analysis is targeting the 2-methylpiperidine moiety after cleavage, standard amine derivatization techniques would be applicable. These include acylation reactions, for example, with fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which introduce fluorinated groups that enhance detectability by electron capture detectors (ECD).

The selection of the appropriate derivatization reagent and reaction conditions is critical for achieving reproducible and accurate quantitative results. Factors to consider include reaction efficiency, potential for side-product formation, and the stability of the resulting derivative.

Once a suitable volatile derivative is prepared, it can be analyzed by GC. The choice of the GC column is important for achieving optimal separation. A non-polar or medium-polarity column, such as one with a 5% phenyl/95% methyl polysiloxane stationary phase, is often suitable for the analysis of such derivatives. unodc.org The temperature program, carrier gas flow rate, and injector and detector temperatures must be carefully optimized to ensure good peak shape and resolution.

A flame ionization detector (FID) is a common choice for the detection of these organic derivatives due to its robustness and universal response to carbon-containing compounds. For more selective and sensitive detection, a mass spectrometer (MS) can be used as the detector (GC-MS). GC-MS provides not only quantitative information but also structural information based on the fragmentation pattern of the derivative, which aids in compound identification. core.ac.uknih.gov

Below is a representative data table outlining typical GC conditions for the analysis of a derivatized this compound, such as its N,N-diethylsulfonamide derivative.

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Transfer Line Temp | 280 °C |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 amu |

| FID Temperature | 300 °C |

Theoretical and Computational Chemistry Studies of 2 Methylpiperidine 1 Sulfonyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. For a molecule like 2-methylpiperidine-1-sulfonyl chloride, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis of the Piperidine (B6355638) Ring

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. The presence of a methyl group at the 2-position introduces two possible diastereomers: (R)-2-methylpiperidine-1-sulfonyl chloride and (S)-2-methylpiperidine-1-sulfonyl chloride. For each of these, the methyl group can be in either an axial or an equatorial position.

Computational studies on substituted piperidines have shown that the energy difference between axial and equatorial conformers is influenced by the size and nature of the substituents. A geometry optimization using DFT would precisely calculate the bond lengths, bond angles, and dihedral angles for each possible conformer. This would allow for a quantitative determination of the most stable conformation, which is anticipated to be the one with the equatorial methyl group to minimize 1,3-diaxial interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. By calculating the magnetic shielding tensors, it is possible to predict the 1H and 13C NMR chemical shifts for this compound. These theoretical predictions would be valuable in assigning the signals in an experimental spectrum to specific protons and carbon atoms in the molecule. The calculated chemical shifts for the axial and equatorial conformers would likely differ, providing another avenue for conformational analysis.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactivity. The MEP map of this compound would highlight the electron-rich and electron-poor regions. It is expected that the oxygen atoms of the sulfonyl group would be regions of high negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the sulfur atom and the hydrogen atoms would be regions of positive potential (electron-poor), indicating sites for nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the pathways of chemical reactions, providing insights into the energies of reactants, products, and transition states.

Transition State Calculations for Reaction Energetics

For reactions involving this compound, such as nucleophilic substitution at the sulfur atom, transition state calculations using DFT can determine the activation energy barrier. This information is crucial for understanding the kinetics of the reaction. By mapping the potential energy surface, the entire reaction pathway from reactants to products can be visualized, and the structure of the transition state can be characterized.

Elucidation of Regioselectivity and Stereoselectivity

In reactions where multiple products are possible, computational modeling can predict the regioselectivity and stereoselectivity. For instance, if this compound were to react with a nucleophile, calculations could determine whether the reaction proceeds with inversion or retention of stereochemistry at the sulfur center, if it were chiral. Furthermore, if the reacting partner has multiple nucleophilic sites, calculations of the activation energies for attack at each site can predict the major product.

While specific data for this compound is not currently available, the application of these computational methods would undoubtedly provide a deep and detailed understanding of its chemical nature. Future research in this area would be beneficial for a complete characterization of this compound.

Studies on Stereoelectronic Effects and Molecular Orbitals

The conformational preferences and electronic structure of this compound are governed by a complex interplay of steric and stereoelectronic effects. The sulfonyl chloride group attached to the piperidine nitrogen significantly influences the geometry and stability of the molecule. Theoretical studies, particularly those employing quantum mechanical calculations, provide deep insights into these interactions at a molecular orbital level.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, orbital interactions, and bonding within a molecule. In the context of this compound, NBO analysis can elucidate the key stereoelectronic interactions that dictate its conformational behavior. A critical interaction in related N-sulfonyl compounds, such as sulfamides, is the anomeric effect, which involves the donation of electron density from a nitrogen lone pair (nN) into an adjacent antibonding orbital (σ*). nih.gov

In molecules containing a sulfonamide group, significant stabilization can arise from nN → σS-O interactions. nih.gov These interactions are highly dependent on the geometry of the molecule, specifically the dihedral angles between the interacting orbitals. For the nitrogen lone pair to effectively donate into the σS-O orbital, a specific spatial arrangement is required.

Table 1: Representative NBO Interaction Energies in a Model Sulfamide (B24259) System

| Interacting Orbitals | Interaction Energy (kJ/mol) | Conformation |

| nN → σS-N | > 22 | Staggered |

| nN → σS-O | ~ 37 | Optimized |

Note: Data is based on a model sulfamide system and is illustrative of the potential interactions in this compound. nih.gov

Hyperconjugation and Stability Analysis

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty or partially filled antibonding orbital. In this compound, several hyperconjugative interactions contribute to the relative stability of its conformers. The most significant of these are the anomeric effects discussed in the NBO analysis section, which are a form of n → σ* hyperconjugation. nih.gov

The stability of the different conformers of this compound, particularly the chair conformations with the 2-methyl group in either an axial or equatorial position, is a balance between steric hindrance and these stabilizing hyperconjugative interactions. In many N-substituted 2-methylpiperidine (B94953) derivatives, there is a notable preference for the conformer where the 2-methyl group is in the axial position. nih.gov This preference is often attributed to the minimization of allylic strain. For N-acylpiperidines, the axial conformer of 1-(2-methyl-1-piperidyl)ethanone is favored by as much as -3.2 kcal/mol. nih.gov

This counterintuitive preference for the sterically more hindered axial conformation can be explained by the electronic benefits of this arrangement. When the 2-methyl group is axial, it can reduce steric clash with the bulky N-substituent, which in turn allows for better alignment of the nitrogen lone pair with the antibonding orbitals of the sulfonyl group, maximizing hyperconjugative stabilization.

The energy differences between conformers can be calculated using computational methods like Density Functional Theory (DFT). For example, in related N-substituted piperidines, the free energy of transition from the equatorial to the axial conformer has been quantified, as shown in the table below for selected compounds.

Table 2: Calculated Free Energy Difference (ΔG) for Equatorial to Axial Transition in N-Substituted 2-Methylpiperidines

| Compound | ΔG (kcal/mol) |

| 2-methyl-1-phenylpiperidine | -1.0 |

| N,N,2-trimethylpiperidine-1-carboxamide | -1.4 |

| 1-(2-methyl-1-piperidyl)ethanone | -3.2 |

Note: Data is for related N-acyl and N-phenyl derivatives, not this compound. A negative value indicates a preference for the axial conformer. nih.gov

These data illustrate that the electronic nature of the N-substituent plays a crucial role in determining the conformational equilibrium. The electron-withdrawing sulfonyl chloride group in this compound is expected to have a significant impact on these energies.

Molecular Dynamics Simulations for Conformational Fluxionality

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can provide valuable insights into the conformational dynamics, or fluxionality, of flexible molecules like this compound. The piperidine ring is not static; it can undergo various conformational changes, including chair-chair interconversions and transitions to twist-boat or boat conformations. rsc.org

MD simulations can map the potential energy surface of the molecule and identify the energy barriers between different conformational states. This allows for the determination of the rates of conformational exchange and the relative populations of different conformers at a given temperature. For a molecule like this compound, MD simulations could be used to explore:

Chair-Chair Interconversion: The energy barrier and pathway for the ring flip that interconverts the two chair forms (one with axial 2-methyl and the other with equatorial 2-methyl).

Twist-Boat Conformations: The stability and lifetime of non-chair conformations. While generally less stable, twist-boat conformers can be populated and may be important in certain chemical environments or upon binding to a receptor. acs.org

Torsional Dynamics of the Sulfonyl Group: The rotation around the N-S bond and how it is coupled to the conformational changes of the piperidine ring.

Studies on related molecules like N-methyl piperidine have utilized advanced spectroscopic techniques coupled with model calculations to probe these ultrafast conformational dynamics. rsc.org These studies reveal coherent oscillatory motions on the femtosecond timescale and conformational equilibria that are established on the picosecond timescale. rsc.org For instance, an equilibrium between chair and twist conformers can be observed and characterized. rsc.org

An MD simulation of this compound would provide a detailed picture of its dynamic behavior, complementing the static picture obtained from geometry optimizations and NBO analysis. The simulation would reveal the preferred conformational pathways and the extent of structural flexibility, which are crucial for understanding its reactivity and interactions with other molecules.

Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description |

| Chair-Chair Interconversion Barrier | The energy required to flip the piperidine ring from one chair conformation to another. |

| Twist-Boat Lifetime | The average time the molecule spends in a twist-boat conformation before reverting to a more stable chair form. |

| N-S Rotational Barrier | The energy required to rotate the sulfonyl chloride group around the nitrogen-sulfur bond. |

| Conformational Population (Axial vs. Equatorial) | The percentage of time the 2-methyl group spends in the axial versus the equatorial position at a given temperature. |

Note: This table is illustrative of the types of data that would be obtained from a molecular dynamics simulation and does not represent actual experimental or calculated values.

Future Research Directions and Emerging Synthetic Innovations Involving 2 Methylpiperidine 1 Sulfonyl Chloride

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.itmdpi.com For the synthesis of sulfonyl chlorides, including 2-Methylpiperidine-1-sulfonyl chloride, research is moving away from traditional methods that often involve harsh reagents and toxic solvents. organic-chemistry.org

Future developments are likely to focus on several key areas:

Water-Based Synthesis : Utilizing water as a solvent is a primary goal of green chemistry. rsc.org Methods involving the oxyhalogenation of corresponding thiols or disulfides using reagents like oxone-KX (where X is Cl or Br) in aqueous media represent a promising, environmentally benign approach. rsc.org Another strategy involves conducting reactions in water with a simple base like sodium carbonate to act as an HCl scavenger, which simplifies product isolation and avoids organic solvents. mdpi.comresearchgate.net

Recyclable Reagents and Byproducts : A convenient and eco-friendly method has been demonstrated for other sulfonyl chlorides using S-alkylisothiourea salts and N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net This approach is notable because the water-soluble byproduct, succinimide, can be recovered and recycled back into the starting reagent (NCS), creating a more sustainable and atom-economical process. organic-chemistry.org

Alternative Oxidants : Research into alternative oxidizing agents that are safer and more environmentally friendly is ongoing. Sodium dichloroisocyanurate dihydrate (NaDCC·2H2O), for instance, has been shown to be an effective oxidant for converting thiols to sulfonyl chlorides in sustainable solvents like water, ethanol, and glycerol. rsc.org

These approaches collectively aim to create synthetic pathways that are not only efficient but also significantly reduce the environmental footprint associated with the production of this compound.

Exploration of Novel Catalytic Transformations

Catalysis offers a powerful tool for developing more efficient and selective chemical reactions. Future research will likely focus on novel catalytic systems to both synthesize and functionalize this compound, moving beyond stoichiometric reagents to catalytic cycles that are more efficient and sustainable.

Photocatalysis : A significant innovation is the use of photocatalysis, which uses light to drive chemical reactions. nih.gov Heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), are emerging as cheap, recyclable alternatives to expensive and toxic heavy metal catalysts like ruthenium complexes. nih.gov Such systems can be used for the synthesis of sulfonyl chlorides from readily available starting materials like aryldiazonium salts, offering a more sustainable route. nih.gov

Biocatalysis : The use of enzymes (biocatalysis) is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions, typically in aqueous media. mdpi.com While not yet widely applied to sulfonyl chloride synthesis, the exploration of enzymes capable of mediating the oxidative chlorination of sulfur-containing precursors to this compound is a promising avenue for future research.

Transition-Metal Catalysis : Advanced transition-metal catalysis continues to evolve. For instance, photoexcited-state palladium (Pd) catalysts have been used for the dehydrogenative sulfonylation of amines with aryl sulfonyl chlorides. researchgate.net Developing catalytic cycles that can directly and selectively introduce the 2-methylpiperidine-1-sulfonyl group onto various molecular scaffolds would represent a significant advance.

The following table summarizes emerging catalytic strategies applicable to sulfonyl chlorides.

| Catalytic Strategy | Key Features | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Photocatalysis (e.g., K-PHI) | Uses light to drive reactions; employs cheap, recyclable, metal-free catalysts. | Avoids toxic heavy metals, utilizes a renewable energy source, and promotes sustainability. | nih.gov |

| Biocatalysis | Employs enzymes in mild, often aqueous, conditions. | High selectivity, reduced waste, and environmentally benign reaction conditions. | mdpi.com |

| Advanced Transition-Metal Catalysis | Utilizes novel metal complexes (e.g., photoexcited Pd) to enable new reaction pathways. | Enables direct functionalization and construction of complex molecules under controlled conditions. | researchgate.net |

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing. By performing reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers significant improvements in safety, efficiency, and scalability. mdpi.com The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is an ideal candidate for this technology. rsc.org

Key advantages and future directions include:

Enhanced Safety and Control : Flow reactors have a high surface-area-to-volume ratio, allowing for superior temperature control and rapid dissipation of heat. This minimizes the risk of thermal runaway, a known hazard in chlorosulfonation reactions. rsc.org Gaseous byproducts can also be managed more effectively. nih.gov

Improved Yield and Purity : The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system often leads to higher yields and fewer byproducts compared to batch processing. mdpi.com

Automation and Scalability : Automated continuous systems, using components like continuous stirred-tank reactors (CSTRs), can operate for extended periods to produce large quantities of material. mdpi.com This leads to a significantly higher space-time yield, a measure of how much product can be made in a given volume over time. mdpi.comrsc.org

A comparison of batch versus flow synthesis highlights the advantages of the latter.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Reference |

|---|---|---|---|

| Heat Transfer | Poor; risk of localized hotspots and thermal runaway. | Excellent; superior temperature control. | rsc.org |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small reaction volumes at any given time. | mdpi.com |

| Scalability | Difficult and requires re-optimization. | Easily scaled by running the system for longer durations. | mdpi.com |

| Space-Time Yield | Generally lower. | Significantly higher, leading to more efficient production. | mdpi.comrsc.org |

Future work will focus on developing dedicated flow systems for the continuous, on-demand synthesis of this compound and its derivatives.

Design of Advanced Functional Materials Utilizing this compound Architectures

The unique chemical properties of the this compound moiety make it a valuable component in the design of advanced functional materials.

Polymer-Bound Reagents : One of the most established applications is in the creation of polymer-bound sulfonyl chlorides. sigmaaldrich.comsigmaaldrich.com In this approach, the sulfonyl chloride group is immobilized on a solid polymer support. These functionalized polymers can be used as reagents or scavengers in organic synthesis. The key advantage is the simplification of product purification; unwanted excess reagents and byproducts can be removed by simple filtration, which is highly desirable for high-throughput chemistry and automated synthesis.

Functional Polymers and Copolymers : Beyond supports, the 2-methylpiperidine-1-sulfonyl group can be incorporated into polymer backbones to create new materials. Research on N-sulfonyl aziridines has shown that they can undergo controlled anionic ring-opening polymerization to form poly(sulfonylaziridine)s. osti.gov This method allows for the synthesis of well-defined polymers, including block copolymers and star-shaped polymers. The sulfonyl group can later be selectively removed to unmask a functional group, such as an amine, yielding materials like polypropylene (B1209903) imine. osti.gov Applying this concept to monomers derived from this compound could lead to novel polyamines with tailored properties for applications in gene delivery, antimicrobial coatings, or metal chelation.

Modified Surfaces and Catalysts : The sulfonyl chloride group is reactive towards nucleophiles, making it useful for grafting onto surfaces to alter their properties. Furthermore, as demonstrated with lignin-based porous carbon, a sulfonyl chloride group can be used as a handle to attach catalytic species, creating novel, supported catalysts for various chemical transformations. mdpi.com

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and in silico design have become indispensable tools for modern chemical research, allowing scientists to predict molecular properties and guide experimental work, thereby saving time and resources.

Virtual Screening and Library Design : As demonstrated in the search for new antimalarial agents, computational methods can be used to design and screen vast virtual libraries of compounds. mdpi.com Starting with the this compound scaffold, researchers can generate thousands of virtual derivatives and use molecular docking to predict their binding affinity to biological targets like enzymes. This in silico screening process identifies the most promising candidates for actual synthesis and testing. mdpi.com

Predicting Reactivity and Interactions : Computational tools can provide deep insights into the electronic structure and reactivity of molecules. Hirshfeld surface analysis, for example, can be used to visualize and quantify the noncovalent interactions of a molecule, such as hydrogen bonds or π-system interactions. nih.gov Understanding these forces is critical for designing molecules with specific physical properties or for predicting how they will behave in a biological system. By comparing the computed properties of this compound with its virtual derivatives (e.g., by replacing the chlorine with fluorine), chemists can tailor the reactivity of the sulfonyl group for specific applications. nih.gov

The foundational data for such computational studies begins with the basic properties of the parent molecule.

| Computed Property | Value | Significance | Reference |

|---|---|---|---|

| Molecular Weight | 197.68 g/mol | Basic physical property for stoichiometric calculations. | chemscene.com |

| LogP | 1.3444 | Indicates lipophilicity; important for predicting solubility and biological membrane permeability. | chemscene.com |

| Topological Polar Surface Area (TPSA) | 37.38 Ų | Predicts drug transport properties such as intestinal absorption. | chemscene.com |

| Number of Rotatable Bonds | 1 | Relates to the conformational flexibility of the molecule. | chemscene.com |

By leveraging these computational approaches, future research can move beyond trial-and-error synthesis to a more rational, targeted design of novel this compound derivatives with precisely tailored chemical and biological functions.

Q & A

Q. What are the recommended methods for synthesizing 2-Methylpiperidine-1-sulfonyl chloride, and what critical parameters influence yield and purity?

Synthesis typically involves sulfonation of 2-methylpiperidine using sulfonylating agents like sulfuryl chloride. Critical parameters include:

- Temperature : Controlled reflux (e.g., 80–100°C) minimizes side reactions like hydrolysis .

- Solvent selection : Anhydrous solvents (e.g., dichloromethane) prevent moisture-induced degradation .